5-Methylnonane-1,9-diamine;terephthalic acid
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Overview
Description
5-Methylnonane-1,9-diamine and terephthalic acid are key components in the formation of polyamides, specifically Polyamide 9,T. This compound is known for its high-performance characteristics, including thermal stability, chemical resistance, and electrical properties . The combination of 5-Methylnonane-1,9-diamine and terephthalic acid results in a material that is widely used in various industries, including automotive, electronics, and medical equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid typically involves a polycondensation reaction. This process occurs at elevated temperatures, where the diamine and dibasic acid react to form an amide bond, releasing water as a byproduct . The reaction conditions often include the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid follows a similar polycondensation process. The reactants are mixed in an aqueous slurry and heated to facilitate the reaction . The resulting polymer is then purified and processed into various forms, such as fibers, films, or molded parts .
Chemical Reactions Analysis
Types of Reactions: 5-Methylnonane-1,9-diamine and terephthalic acid primarily undergo condensation reactions to form polyamides . These reactions involve the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct .
Common Reagents and Conditions: The common reagents used in these reactions include the diamine (5-Methylnonane-1,9-diamine) and the dibasic acid (terephthalic acid) . Catalysts may also be used to enhance the reaction rate and yield . The reaction conditions typically involve elevated temperatures and controlled environments to ensure the formation of high-quality polyamides .
Major Products: The major product formed from the reaction between 5-Methylnonane-1,9-diamine and terephthalic acid is Polyamide 9,T . This polymer exhibits excellent thermal stability, chemical resistance, and electrical properties, making it suitable for various applications .
Scientific Research Applications
5-Methylnonane-1,9-diamine and terephthalic acid have numerous scientific research applications. In chemistry, they are used to study the synthesis and properties of polyamides . In biology and medicine, these compounds are utilized in the development of medical devices and equipment due to their biocompatibility and chemical resistance . In industry, they are employed in the production of high-performance materials for automotive, electronics, and packaging applications .
Mechanism of Action
The mechanism of action for the formation of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid involves a step-growth polymerization process . This process is characterized by the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct . The molecular targets in this reaction are the amine and carboxyl groups of the reactants, which undergo nucleophilic substitution to form the amide bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methylnonane-1,9-diamine and terephthalic acid include other diamines and dibasic acids used in the synthesis of polyamides . Examples include 2,4-dimethyl-1,8-octanediamine and 2,4,6-trimethyl-1,7-heptanediamine .
Uniqueness: The uniqueness of 5-Methylnonane-1,9-diamine and terephthalic acid lies in their ability to form Polyamide 9,T, which exhibits superior thermal stability, chemical resistance, and electrical properties compared to other polyamides . This makes them highly valuable in applications requiring high-performance materials .
Properties
CAS No. |
50507-31-8 |
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Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-methylnonane-1,9-diamine;terephthalic acid |
InChI |
InChI=1S/C10H24N2.C8H6O4/c1-10(6-2-4-8-11)7-3-5-9-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h10H,2-9,11-12H2,1H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
UZYXKHDZSWRYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN)CCCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
50507-31-8 |
Origin of Product |
United States |
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